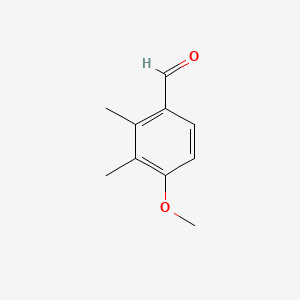

4-Methoxy-2,3-dimethylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxy-2,3-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFDJCNDRCNZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192275 | |

| Record name | 2,3-Dimethyl-p-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38998-17-3 | |

| Record name | 4-Methoxy-2,3-dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38998-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-p-anisaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038998173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-p-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Mechanisms

Advanced Synthetic Methodologies

Modern synthetic chemistry offers several sophisticated routes to produce 4-Methoxy-2,3-dimethylbenzaldehyde with high purity and yield. These approaches leverage precise control over reaction conditions to achieve the desired molecular architecture.

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a direct method for synthesizing benzaldehydes. For a polysubstituted benzene (B151609) ring like that of the precursor to this compound, achieving regioselectivity is paramount. The starting material for this approach is typically 2,3-dimethylanisole, where the existing methoxy (B1213986) and methyl groups direct the position of the incoming formyl group.

A highly effective method for the formylation of electron-rich aromatic rings is the use of dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄). nih.govmnstate.eduacs.org This reaction, an extension of the process pioneered by Gross and Cresp, provides a powerful tool for creating aromatic aldehydes. nih.gov The regioselectivity of this formylation is significantly influenced by the coordination of the titanium tetrachloride with the oxygen atoms of the methoxy group on the precursor, 2,3-dimethylanisole. nih.govCurrent time information in Bangalore, IN.

The proposed mechanism suggests that TiCl₄ coordinates with the methoxy group of 2,3-dimethylanisole. This coordination not only increases the electrophilicity of the formylating agent but also directs the substitution to the sterically accessible and electronically activated position. In the case of 2,3-dimethylanisole, the methoxy group at C1 and the methyl groups at C2 and C3 all act as activating, ortho-para directing groups. The formylation occurs preferentially at the C4 position (para to the methoxy group), which is the most activated and sterically unhindered position. This coordination-driven strategy often leads to high conversion rates and excellent yields of the desired aldehyde. nih.gov

Table 1: General Conditions for TiCl₄-Mediated Formylation of Methoxybenzenes

| Aromatic Substrate (Example) | Reagents | Solvent | Key Conditions | Outcome | Source |

|---|---|---|---|---|---|

| Phenols, Methoxybenzenes | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane (DCM) | Reaction performed at low temperatures (e.g., ice bath), dropwise addition of TiCl₄. | High conversion (64% to >99%) to formylated products. | nih.gov |

| Electron-Rich Phenols | Dichloromethyl methyl ether (1 equiv.), TiCl₄ (2.2-5 equiv.) | Dichloromethane (DCM) | Reaction time of 1-2 hours after addition of reagents. | High regioselectivity for ortho-formylation due to Ti coordination. | Current time information in Bangalore, IN. |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. nih.gov While MCRs are widely used in diversity-oriented synthesis and for creating complex molecules, their application for the direct synthesis of simpler aromatic aldehydes like this compound is not extensively documented in the available literature. Typically, aromatic aldehydes themselves serve as key building blocks in MCRs rather than being the products. researchgate.net For example, aldehydes are common reactants in the Ugi, Passerini, and Hantzsch reactions to generate complex heterocyclic structures.

An alternative synthetic route involves the oxidation of a precursor compound where the aromatic core with the methoxy and dimethyl substituents is already in place, and a side chain is oxidized to the aldehyde functionality.

The Sommelet reaction provides a classic method for converting a benzyl (B1604629) halide into an aldehyde. wikipedia.org In this approach, the precursor 1-(chloromethyl)-4-methoxy-2,3-dimethylbenzene would be reacted with hexamethylenetetramine (urotropin). This reaction forms a quaternary ammonium (B1175870) salt, known as a hexaminium salt. In the final step, the hexaminium salt is hydrolyzed, typically by heating with aqueous acid, to yield the desired aldehyde, this compound. This method is particularly useful when the corresponding benzyl halide is readily accessible. A patent for the synthesis of 3,4-dimethoxybenzaldehyde (B141060) describes a similar process where the crude chloromethylated starting material is reacted with hexamethylenetetramine and hydrolyzed to produce the aldehyde. google.com

Table 2: Sommelet Reaction for Aldehyde Synthesis (Generalized)

| Step | Starting Material | Reagents | Intermediate/Product | Source |

|---|---|---|---|---|

| 1. Salt Formation | Benzyl Chloride Derivative | Hexamethylenetetramine, Chloroform or other solvent | Quaternary Hexaminium Salt | google.com |

| 2. Hydrolysis | Quaternary Hexaminium Salt | Water, Acid (e.g., Acetic Acid) | Aromatic Aldehyde | google.com |

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. ncert.nic.in this compound, which lacks α-hydrogens, cannot form an enolate and therefore cannot act as the nucleophilic partner in an aldol reaction. However, it is an excellent electrophile and can readily react with ketones that do possess α-hydrogens in a crossed-aldol condensation known as the Claisen-Schmidt condensation. nih.govweebly.com

In this reaction, a ketone (such as acetone (B3395972) or acetophenone) is deprotonated by a base (e.g., sodium hydroxide) to form a nucleophilic enolate. mnstate.edu This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (loss of a water molecule) to yield a highly conjugated α,β-unsaturated ketone, also known as a chalcone. weebly.com The lack of α-hydrogens on the benzaldehyde (B42025) prevents self-condensation, which contributes to the high yield and efficiency of the Claisen-Schmidt reaction. quora.com

Table 3: Claisen-Schmidt Condensation with Aromatic Aldehydes

| Aromatic Aldehyde | Ketone Partner | Catalyst/Solvent | Product Type | Source |

|---|---|---|---|---|

| Substituted Benzaldehyde | Acetophenone | NaOH (aq), Ethanol (B145695) | Chalcone (Benzalacetophenone) | weebly.com |

| Benzaldehyde | Acetone | NaOH, Ethanol/Water | Dibenzalacetone (double condensation) | mnstate.edu |

| Cycloalkanones | Various Substituted Benzaldehydes | Solid NaOH (solvent-free) | α,α'-bis-(substituted-benzylidene)cycloalkanones | nih.gov |

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone reaction in organic chemistry used for carbon-carbon bond formation. wikipedia.org It involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org This nucleophilic addition is typically followed by a dehydration reaction, resulting in an α,β-unsaturated product, often a conjugated enone. wikipedia.org

The reaction is generally catalyzed by a weak base, such as an amine like piperidine (B6355638). wikipedia.org The catalyst's role is to deprotonate the active methylene compound, forming a carbanion or enolate ion, which then acts as the nucleophile. wikipedia.org The use of a strong base is typically avoided as it can promote the self-condensation of the aldehyde. wikipedia.org

For this compound, a Knoevenagel condensation would involve its aldehyde group reacting with an active hydrogen compound like malonic acid, diethyl malonate, or cyanoacetic acid. wikipedia.org A notable variant is the Doebner modification, which uses pyridine (B92270) as the solvent when one of the activating groups on the nucleophile is a carboxylic acid. This process is often accompanied by decarboxylation. wikipedia.org

An illustrative example is the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in ethanol using piperidine as a base, which yields a conjugated enone product. wikipedia.org This highlights a typical pathway that this compound could undergo.

Table 1: Key Components in Knoevenagel Condensation

| Component | Role | Examples |

| Carbonyl Compound | Electrophile | This compound, Ketones |

| Active Hydrogen Compound | Nucleophile Precursor | Diethyl malonate, Malonic acid, Ethyl acetoacetate, Cyanoacetic acid wikipedia.org |

| Catalyst | Base | Piperidine, Pyridine (Doebner modification) wikipedia.org |

| Product | α,β-Unsaturated Ketone | Conjugated enones wikipedia.org |

Catalysis in Synthesis

Catalysis is fundamental to the efficient and selective synthesis of this compound and its derivatives. Various catalytic systems, each with unique mechanisms and advantages, are employed to facilitate these transformations.

Lewis acids play a crucial role in many organic syntheses, including formylation reactions used to produce aromatic aldehydes. In the synthesis of substituted benzaldehydes like 3,4-dimethylbenzaldehyde, a Lewis acid such as aluminum chloride (AlCl₃) is often used as a catalyst. This type of reaction, related to the Gattermann-Koch reaction, typically involves the formylation of an alkylated benzene (like o-xylene) with carbon monoxide. The Lewis acid activates the reactants, facilitating the introduction of the aldehyde group onto the aromatic ring. google.com

For the synthesis of this compound, a similar strategy would involve the formylation of 3,4-dimethylanisole. The Lewis acid would coordinate to the carbon monoxide or another formylating agent, enhancing its electrophilicity and promoting the attack on the electron-rich aromatic ring. Specific catalyst systems, such as a mixture of boron trifluoride and trifluoromethanesulfonic acid, have been patented for the synthesis of related dimethylbenzaldehydes, highlighting the tunability of these catalytic systems. google.com

Micellar catalysis represents a green and sustainable approach to organic synthesis. acsgcipr.org This technique employs surfactants dissolved in water above their critical micelle concentration (CMC) to form micelles. These micelles act as nanoreactors, encapsulating water-insoluble organic reactants within their lipophilic cores, thereby increasing local reactant concentrations and accelerating reaction rates. acsgcipr.orgnih.gov

This methodology aims to replace toxic and flammable organic solvents with water, run reactions at ambient temperatures, and minimize waste. acsgcipr.org While not directly catalyzing the reaction, the surfactant facilitates the solubilization of organic compounds. acsgcipr.org Systems utilizing "designer" surfactants have been developed to achieve high yields in various reactions, including C-H functionalization and cross-coupling. acsgcipr.orgnih.gov An important benefit of this method is the significant reduction of residual metal catalyst in the final product, a critical factor in the pharmaceutical industry. nih.gov

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org The PTC method utilizes a phase-transfer agent, commonly a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), to transport a reactant (usually an anion) from the aqueous phase into the organic phase where it can react with the substrate. crdeepjournal.orgscirp.org

This approach enhances reaction rates and can lead to higher selectivity. crdeepjournal.org For instance, the Biginelli reaction, which involves the condensation of an aldehyde, urea, and a β-ketoester, can be effectively promoted using PTC in an aqueous medium. scirp.org The proposed mechanism involves the transfer of a hydroxide (B78521) ion into the organic phase, which deprotonates the ketoester. The resulting enolate then reacts with an acylimine intermediate formed from the aldehyde and urea. scirp.org This methodology is applicable to a wide range of transformations relevant to substituted aldehydes.

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.net These methods are widely used in the production of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net Key examples include the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. researchgate.netresearchgate.net

These reactions allow for the coupling of various organic electrophiles (often aryl or vinyl halides/triflates) with organometallic or organic nucleophiles. For a molecule like this compound, these reactions could be used to either construct the substituted aromatic ring system or to further functionalize it. For example, a suitable halogenated precursor could be coupled with an organoboron reagent (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira) to build molecular complexity under relatively mild conditions. researchgate.netresearchgate.net The general applicability of these reactions has been extended to less reactive C–O electrophiles, such as phenols and their derivatives, further broadening their synthetic utility. nih.gov

Table 2: Comparison of Catalytic Systems

| Catalytic System | Principle | Typical Catalyst | Advantages |

| Lewis Acid Catalysis | Activation of electrophiles | AlCl₃, BF₃ google.com | Effective for formylation and Friedel-Crafts type reactions. |

| Micellar Catalysis | Formation of nanoreactors in water | Surfactants (e.g., CTAB) acsgcipr.orgnih.gov | Green, sustainable, reduced organic solvent use, lower residual metal. acsgcipr.orgnih.gov |

| Phase Transfer Catalysis | Transport of reactants between phases | Quaternary ammonium salts (e.g., TBAB) crdeepjournal.orgscirp.org | Increased reaction rates, useful for immiscible reactants, avoids harsh conditions. |

| Palladium Cross-Coupling | Formation of C-C and C-X bonds | Pd complexes with phosphine (B1218219) ligands researchgate.netnih.gov | High versatility, functional group tolerance, mild conditions. researchgate.netnih.govrsc.org |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new transformations. The synthesis and reactions of this compound involve several well-studied mechanistic pathways.

Knoevenagel Condensation: The mechanism begins with the base-catalyzed deprotonation of the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and a subsequent elimination of a water molecule (dehydration) yields the final α,β-unsaturated product. wikipedia.org

Lewis Acid-Catalyzed Formylation: In reactions like the Gattermann-Koch synthesis of dimethylbenzaldehydes, the Lewis acid (e.g., AlCl₃) and a protic acid co-catalyst (e.g., HCl) react with carbon monoxide to form a highly electrophilic formyl cation intermediate ([HCO]⁺) or a related complex. This electrophile then attacks the electron-rich aromatic ring of the substrate (e.g., o-xylene) in a classic electrophilic aromatic substitution reaction to yield the benzaldehyde.

Phase Transfer Catalysis: The mechanism hinges on the ability of the catalyst (Q⁺X⁻) to exchange its counter-ion (X⁻) for the reacting anion (Y⁻) from the aqueous phase. The resulting lipophilic ion pair (Q⁺Y⁻) is soluble in the organic phase, where it reacts with the organic substrate. The catalyst cation (Q⁺) then returns to the aqueous phase to repeat the cycle. scirp.org

Palladium-Catalyzed Cross-Coupling: These reactions generally proceed through a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states. researchgate.net A typical cycle for a Suzuki reaction involves:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The aryl group from the organoboron reagent (R-B(OR)₂) is transferred to the palladium complex, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-R).

Reductive Elimination: The two organic groups (Ar and R) are coupled and eliminated from the palladium center, forming the final product (Ar-R) and regenerating the active Pd(0) catalyst, which re-enters the cycle. researchgate.net

Proposed Mechanisms for C-H Functionalization

There is no available research that proposes or investigates mechanisms for the C-H functionalization of this compound. The influence of the methoxy and two methyl substituents on the regioselectivity and reactivity of C-H activation on the benzaldehyde ring has not been a subject of published study.

Stereochemical Considerations and Regiodivergence

Similarly, the stereochemical aspects of reactions involving this compound have not been reported. There are no studies on the diastereoselective or enantioselective transformations of this compound, nor any discussion on achieving regiodivergence in its functionalization.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. In the context of synthesizing derivatives from 4-Methoxy-2,3-dimethylbenzaldehyde, NMR instruments operating at frequencies such as 300, 400, 500, and 600 MHz are utilized for detailed structural analysis of the resulting products. researchgate.netrsc.orgrsc.org

Proton (¹H) NMR Analysis and Chemical Shift Assignments

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the methoxy (B1213986) and methyl groups.

While specific experimental data for this compound is not extensively detailed in the cited literature, the expected chemical shifts can be predicted based on its structure. In studies where it is used as a starting material, the resulting products are routinely characterized by ¹H NMR spectroscopy. researchgate.netrsc.orgrsc.org For instance, in the synthesis of novel 5-arylidenethiazolidinones, the reaction products derived from this compound were analyzed using a 500 MHz NMR spectrometer. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on standard chemical shift ranges and the electronic environment of the protons. Actual experimental values may vary.)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 6.8 - 7.6 | Doublet (d) | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H |

| Methyl (-CH₃) | ~2.2 - 2.5 | Singlet (s) | 6H |

Carbon-13 (¹³C) NMR Analysis and Chemical Shift Assignments

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

As with ¹H NMR, the full ¹³C NMR spectral data with assignments for this compound is not available in the provided search results. However, analyses of its derivatives are performed using ¹³C NMR at frequencies like 100 MHz and 125 MHz to confirm their structures. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary.)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 195 |

| Aromatic (C-OCH₃) | 160 - 165 |

| Aromatic (C-CHO) | 130 - 135 |

| Aromatic (C-CH₃) | 125 - 140 |

| Aromatic (C-H) | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methyl (-CH₃) | 15 - 25 |

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning proton and carbon signals and confirming the connectivity of atoms within a molecule. Although the use of 2D NMR for the direct characterization of this compound is not specified in the available literature, these techniques are standard practice for the complete structural elucidation of organic molecules and their complex derivatives.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental composition. In several research studies, derivatives of this compound were analyzed using advanced HRMS techniques. dlr.de These include ESI-TOF (Electrospray Ionization - Time of Flight) and FT-ICR (Fourier Transform Ion Cyclotron Resonance) mass spectrometry, which offer high precision in mass determination. rsc.orgdlr.de For example, a Thermo Finnigan LTQ FT Ultra Fourier Transform Ion Cyclotron Resonance Mass Spectrometer has been used for the characterization of products synthesized from this aldehyde. dlr.de

LC-MS and GC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that separate mixtures of compounds before their detection by mass spectrometry.

LC-MS is particularly useful for analyzing non-volatile compounds. In research involving this compound, LC-MS systems, such as the Agilent 6540 UHD Accurate-Mass Q-TOF, have been employed to analyze reaction products. researchgate.net For the analysis of this compound itself, reverse-phase (RP) HPLC is a suitable separation method. For applications compatible with mass spectrometry, formic acid is typically used as a modifier in the mobile phase.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. While specific GC-MS analysis of this compound was not detailed, GC-MS has been used to analyze reaction mixtures in syntheses involving this compound. rsc.org Additionally, structurally related compounds like 6-Hydroxy-4-methoxy-2,3-dimethylbenzaldehyde have been identified in natural product extracts using GC-MS. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are crucial for identifying functional groups and elucidating the structural arrangement of atoms.

Fourier Transform Infrared (FTIR) Spectroscopy

The Fourier Transform Infrared (FTIR) spectrum of a compound reveals the characteristic vibrational frequencies of its constituent bonds. For this compound, the spectrum is expected to exhibit distinct peaks corresponding to the stretching and bending vibrations of the aldehyde, methoxy, methyl, and aromatic ring functionalities.

Key expected vibrational modes would include the C=O stretching of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. The C-H stretching of the aldehyde group usually appears as a distinct peak around 2720-2820 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methoxy groups are expected just below 3000 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong absorption in the 1250-1000 cm⁻¹ region. Vibrations associated with the benzene (B151609) ring, including C=C stretching, are expected in the 1450-1600 cm⁻¹ range.

However, a detailed search of the scientific literature did not yield specific experimental FTIR data for this compound. While spectra for related compounds like 4-methoxybenzaldehyde (B44291) and various dimethylbenzaldehydes are available, direct comparison is not appropriate for a precise analysis of the title compound.

FT-Raman Spectral Analysis

FT-Raman spectroscopy complements FTIR by providing information on the polarizability changes during molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, the FT-Raman spectrum would be valuable for confirming the assignments made from the FTIR spectrum and for observing vibrations that may be weak or absent in the IR spectrum.

Characteristic Raman bands would be expected for the aromatic ring breathing modes, which are often strong in the Raman spectrum. The C=O stretching vibration would also be observable, as well as the various C-H and C-C stretching and bending modes.

As with the FTIR data, a specific experimental FT-Raman spectrum for this compound could not be located in the reviewed scientific literature. While studies on related molecules such as 3-chloro-4-methoxybenzaldehyde (B1194993) have utilized FT-Raman analysis to assign vibrational modes, this data cannot be directly extrapolated to the target compound. nih.gov

X-ray Crystallography and Single Crystal Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and intermolecular interactions, offering unequivocal structural proof. This analysis would reveal the planarity of the benzene ring, the orientation of the aldehyde and methoxy substituents, and the packing of the molecules in the crystal lattice.

Despite the importance of such data for a complete structural understanding, a search of crystallographic databases and the scientific literature did not uncover any published single-crystal X-ray analysis for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions. The benzene ring and the carbonyl group of the aldehyde are the primary chromophores.

The substitution pattern on the benzene ring, including the electron-donating methoxy and methyl groups, is expected to influence the position and intensity of these absorption bands, typically causing a bathochromic (red) shift compared to unsubstituted benzaldehyde (B42025).

A comprehensive search of the available scientific literature did not yield an experimental UV-Vis absorption spectrum specifically for this compound. Studies on a series of dimethylbenzaldehydes have been reported, providing insights into their UV absorption cross-sections, but data for the 4-methoxy substituted variant is not included. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed description of the electronic structure of molecules. These calculations are based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) has become a popular method for electronic structure calculations in chemistry and materials science. It offers a good balance between accuracy and computational cost. For aromatic systems like 4-Methoxy-2,3-dimethylbenzaldehyde, DFT methods, particularly those employing hybrid functionals such as B3LYP, are frequently used to predict molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Benzaldehyde (B42025) Derivatives

| Functional | Basis Set | Typical Applications |

| B3LYP | 6-31+G(d) | Reaction mechanisms, electronic properties nih.gov |

| B3LYP | 6-311G(d,p) | Geometry optimization, intermolecular interactions nih.gov |

| CAM-B3LYP | cc-pVTZ | Ionization potentials colab.ws |

| ωB97XD | 6-311++G(2df,2p) | Ionization potentials, systems with dispersion interactions colab.ws |

Ab Initio Calculations

Ab initio calculations, which are based solely on theoretical principles without the inclusion of experimental data, provide a rigorous approach to understanding molecular properties. Methods like Møller-Plesset perturbation theory (MP2) and more advanced techniques like G3B3 and CBS-QB3 have been applied to benzaldehyde derivatives to compute properties such as adiabatic and vertical ionization potentials with high accuracy. colab.ws

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound, specifically the C-C bond connecting the aldehyde group to the benzene (B151609) ring and the C-O bond of the methoxy (B1213986) group, as well as the C-C bonds of the methyl groups, gives rise to a complex potential energy surface with multiple possible conformations.

The rotation around the single bond connecting the aldehyde group to the phenyl ring is a key conformational feature in benzaldehydes. This rotation is subject to a torsional barrier, which determines the relative stability of different rotational isomers (rotamers). rsc.org In many substituted benzaldehydes, the planar conformations, where the aldehyde group is coplanar with the benzene ring, are the most stable due to favorable electronic conjugation.

The energy difference between the syn and anti conformers (referring to the orientation of the carbonyl oxygen relative to a substituent) is influenced by the substitution pattern on the ring. For methoxybenzaldehydes, the interplay between steric and electronic effects governs the rotational barrier. uc.pt The presence of methyl groups adjacent to the aldehyde and methoxy groups in this compound is expected to introduce significant steric hindrance, which would influence the height of the torsional barrier and the preferred rotational isomer. Studies on disubstituted biphenyls have shown that torsional barriers can be determined experimentally by variable temperature NMR spectroscopy and rationalized using DFT calculations. uva.es

Table 2: Typical Torsional Barriers for Methyl Groups in Aromatic Compounds

| Compound Type | Torsional Barrier (cm⁻¹) | Method of Determination |

| Aliphatic Acetates | ~100 | Rotational Spectroscopy nih.gov |

| Phenyl Acetate (B1210297) | ~113 | Rotational Spectroscopy & DFT nih.gov |

| Substituted Toluenes | Varies with substitution | Microwave Spectroscopy acs.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the dynamics of conformational changes, solvation processes, and interactions with other molecules. researchgate.netresearchgate.net An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's equations of motion.

For a molecule like this compound, MD simulations could be employed to explore its conformational space in different solvent environments. nih.gov By simulating the molecule in a box of solvent molecules (e.g., water, DMSO), one can observe the transitions between different rotamers and understand the influence of the solvent on the conformational equilibrium. researchgate.netacs.org For instance, MD simulations have been used to study the solvation of benzaldehyde in supercritical CO2, revealing details about the local solvent density augmentation around the solute. researchgate.net While no specific MD studies on this compound have been reported, the methodology has been successfully applied to a wide range of benzimidazole (B57391) and benzothiazole (B30560) derivatives to understand their interactions with biological targets. nih.gov Such simulations could provide a dynamic picture of how this compound interacts with its environment, complementing the static information obtained from quantum chemical calculations.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for the design and optimization of biologically active compounds. These studies investigate how the chemical structure of a molecule, including its substituents and their positions, influences its biological activity. For substituted benzaldehydes and related compounds, SAR studies have provided valuable insights into the structural requirements for various biological activities.

While specific, detailed SAR studies exclusively focused on this compound are not extensively available in the public domain, the principles of SAR can be inferred from research on structurally similar aromatic aldehydes. The biological activity of such compounds is often dictated by the electronic and steric properties of the substituents on the benzene ring.

Key structural features and their influence on the activity of related benzaldehyde derivatives include:

The Aldehyde Group: The aldehyde functional group is often crucial for biological activity, acting as a reactive center for interactions with biological targets, such as enzymes and receptors. It can participate in the formation of Schiff bases with amine groups in proteins.

The Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that can influence the electron density of the aromatic ring and the reactivity of the aldehyde. Its position on the ring is critical. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the 3-methoxy group was part of the core scaffold that exhibited potent and selective inhibition of 12-lipoxygenase. nih.gov

Methyl Groups (-CH₃): Methyl groups are bulky and can introduce steric hindrance, which may affect the binding of the molecule to its target. Their electron-donating nature also modulates the electronic properties of the benzene ring.

In a broader context, QSAR studies on various substituted compounds, including those with benzimidazole and androstene scaffolds, have demonstrated the importance of physicochemical parameters like lipophilicity (Mlog P), and electronic (e.g., WAP), in determining their antimicrobial and anticancer activities. nih.govnih.gov Although not directly pertaining to this compound, these studies underscore the utility of SAR in understanding how structural modifications can be rationally designed to enhance biological efficacy.

The following table summarizes the general influence of key structural features on the biological activity of substituted benzaldehydes, based on findings from related compounds.

| Structural Feature | General Influence on Biological Activity | Reference |

| Aldehyde Group | Essential for covalent bond formation (e.g., Schiff bases) with biological targets. | N/A |

| Methoxy Group | Electron-donating, influences ring reactivity and can be key for receptor binding. | nih.gov |

| Methyl Group | Provides steric bulk and is electron-donating, affecting binding and electronics. | N/A |

| Substituent Pattern | Determines overall molecular shape, polarity, and interaction with target sites. | N/A |

In Silico Prediction Models

In the absence of direct experimental data, in silico prediction models serve as a valuable tool to estimate the physicochemical and pharmacokinetic properties of a chemical compound, such as its absorption, distribution, metabolism, and excretion (ADME). These computational methods are instrumental in early-stage drug discovery for filtering and prioritizing compounds with favorable drug-like properties.

For this compound, specific in silico studies are not readily found in the cited literature. However, the application of such models to structurally related molecules provides a framework for predicting its likely characteristics. For example, in silico ADME predictions for a series of stilbene-linked 1,2,3-triazoles and 2-(4-(methylsulfonyl) phenyl) benzimidazoles were used to evaluate their drug-likeness. researchgate.netrsc.org

Based on the general principles of in silico modeling and the known effects of its constituent functional groups, the following properties for this compound can be predicted. It is important to note that these are theoretical estimations and require experimental validation.

Predicted Physicochemical and ADME Properties of this compound (Illustrative)

| Property | Predicted Value/Characteristic | Implication | Reference (Methodology) |

| Physicochemical Properties | |||

| Molecular Weight | 164.20 g/mol | Likely good absorption (follows Lipinski's rule) | N/A |

| LogP (Lipophilicity) | Moderately lipophilic | May have good membrane permeability | researchgate.netrsc.org |

| Hydrogen Bond Donors | 0 | Low potential for H-bond donation | N/A |

| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | Can accept hydrogen bonds | N/A |

| Pharmacokinetic Properties (ADME) | |||

| Gastrointestinal Absorption | High | Likely well-absorbed orally | researchgate.netrsc.org |

| Blood-Brain Barrier Permeation | Possible | Depends on specific transporter interactions | researchgate.netrsc.org |

| Metabolism | Likely metabolized by cytochrome P450 enzymes | Aldehyde and methoxy groups are sites for metabolism | N/A |

| Drug-Likeness | Good | Generally conforms to established drug-likeness rules | researchgate.netrsc.org |

It is crucial to reiterate that these are theoretical predictions based on the analysis of similar compounds and general computational algorithms. Definitive characterization of the SAR and in silico profile of this compound would necessitate dedicated experimental and computational studies on the specific molecule.

Advanced Research Applications

Medicinal Chemistry and Biological Activity

Research into the direct medicinal and biological activities of 4-Methoxy-2,3-dimethylbenzaldehyde is not extensively documented. However, the compound serves as a crucial starting material in the synthesis of novel compounds with potential therapeutic properties.

α-Glucosidase Inhibition Studies

This compound is not directly studied as an α-glucosidase inhibitor. Instead, it has been utilized as a key reactant in the synthesis of a library of substituted furopyridinediones, which were then evaluated for their potential to inhibit the α-glucosidase enzyme. researchgate.net The inhibition of this enzyme is a therapeutic strategy for managing type II diabetes by controlling post-meal blood sugar levels. rsc.org

In a specific study, this compound was reacted with a furopyridinedione scaffold via an aldol (B89426) condensation reaction to produce a new derivative, compound 12b. researchgate.net While a range of compounds in the synthesized library showed inhibitory activity, the study does not report on the α-glucosidase inhibitory potential of this compound itself. rsc.org

| Reactant | Product | Reaction Type | Yield | Source |

|---|---|---|---|---|

| This compound | Furopyridinedione derivative (12b) | Aldol Condensation | 54% | researchgate.net |

Antioxidant Activity

Anticonvulsant Properties

There is no available scientific literature or research data regarding the evaluation of this compound for anticonvulsant properties.

Antiproliferative Potential

There is no available scientific literature or research data regarding the evaluation of this compound for antiproliferative or anticancer potential. While other benzaldehyde (B42025) derivatives have been investigated for such properties, these findings cannot be attributed to this specific compound.

Materials Science and Polymer Chemistry

Synthesis of Monomers for Polymerization

In the field of materials science, this compound has been identified in patent literature as a potential chemical building block, or monomer. google.comgoogle.com These patents describe methods for creating large libraries of oligomeric compounds, and list this compound among many possible aldehydes that could theoretically be incorporated into such structures. google.comgoogle.com However, the existing literature does not provide specific examples or detailed studies on the synthesis and characterization of polymers derived directly from this compound.

Development of Novel Materials with Specific Properties

Current research literature does not extensively detail the application of this compound in the development of novel materials with specific bulk properties, such as polymers or advanced composites. Its primary role appears to be as a precursor to discrete molecules rather than as a monomer or additive in material science.

Organic Synthesis Building Block

This compound is well-established as a valuable building block in the field of organic synthesis. Its aldehyde functional group, combined with the methoxy (B1213986) and dimethyl substituents on the benzene (B151609) ring, provides a unique platform for constructing more complex chemical structures. The presence of these groups influences the reactivity of the molecule, allowing for a range of chemical transformations.

Precursor for Complex Molecular Architectures

The utility of this compound as a precursor is evident in its application in the synthesis of intricate molecular frameworks. A notable example is its use in the creation of substituted furopyridinediones. Through an aldol condensation reaction, this aldehyde reacts with a furopyridinedione scaffold to yield complex heterocyclic compounds. One such product, designated as 12b in a study on novel α-glucosidase inhibitors, was synthesized with a 54% yield. google.comhmdb.ca

Furthermore, this aldehyde serves as a starting material for the synthesis of aminopiperidine derivatives, which are investigated for their potential in modulating MCH receptor activity. mgc.co.jp It is also a precursor for synthesizing proposed cleavage products of aromatic carotenoids, such as (E)-4-(4-hydroxy-2,3-dimethylphenyl)but-3-en-2-one, which has been studied for its antioxidant properties. thegoodscentscompany.com These examples underscore the role of this compound in accessing complex and potentially bioactive molecules.

Intermediate in Fine Chemical Synthesis

As a direct consequence of its role as a precursor, this compound functions as a key intermediate in the multi-step synthesis of fine chemicals. The aldehyde group is readily transformed through various reactions. For instance, in the synthesis of the aforementioned furopyridinedione derivatives, it participates in a Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction. hmdb.cathegoodscentscompany.com

The following table summarizes key synthetic transformations involving this compound as an intermediate:

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| This compound | Furopyridinedione scaffold | Aldol Condensation | Substituted Furopyridinedione (12b) | google.comhmdb.ca |

| This compound | Acetone (B3395972), H2O | Claisen-Schmidt Condensation | (E)-4-(4-methoxy-2,3-dimethylphenyl)but-3-en-2-one | thegoodscentscompany.com |

| This compound | (S)-(-)-2-Methyl-2-propanesulfinamide | Imine Condensation/Reduction | Chiral Aminopiperidine Precursor | mgc.co.jp |

These transformations highlight its utility in building molecular complexity, making it a valuable intermediate for chemists in academic and industrial research.

Photoprotective and Cosmetic Applications

A review of the available scientific literature does not indicate any established photoprotective or cosmetic applications for this compound. While structurally related compounds, such as other benzaldehyde derivatives, may be used in fragrances, there is no specific evidence to suggest that this particular compound is utilized in sunscreens or other cosmetic formulations for its UV-filtering or other skin-benefiting properties.

Analytical Method Development and Validation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the separation, identification, and quantification of 4-Methoxy-2,3-dimethylbenzaldehyde. These methods offer high resolution and sensitivity. UPLC, an advancement of HPLC, utilizes smaller particle size columns (typically < 2 µm) to achieve faster analysis times and improved resolution. researchgate.net

A common approach for the analysis of substituted benzaldehydes is reversed-phase HPLC (RP-HPLC). sielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity. For this compound, a C18 column is a suitable choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.comajrconline.org The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can help to improve peak shape and reproducibility. sielc.com

For method development, a gradient elution is often employed initially to determine the optimal mobile phase composition. This involves changing the proportion of the organic modifier and aqueous phase during the chromatographic run. Once the approximate elution time is known, an isocratic method (constant mobile phase composition) can be developed for routine analysis. Detection is commonly performed using a UV detector, as the benzaldehyde (B42025) moiety contains a chromophore that absorbs UV light.

The following table outlines a potential HPLC/UPLC method for the analysis of this compound.

| Parameter | HPLC Condition | UPLC Condition |

| Column | C18, 4.6 x 150 mm, 5 µm | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% A / 40% B to 20% A / 80% B over 15 min | 70% A / 30% B to 30% A / 70% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 2 µL |

This table presents a representative method based on common practices for similar compounds and should be validated for specific applications.

Thin Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a sample.

In TLC, a stationary phase, typically silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate, is used. nih.gov The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. nih.gov

The choice of the mobile phase is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often effective on a silica gel plate. The polarity of the mobile phase can be adjusted to optimize the separation. Visualization of the spots can be achieved under UV light (as the compound is UV active) or by using a staining agent.

The following table provides examples of TLC systems for the analysis of this compound.

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase (Solvent System) | Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v)Toluene:Acetone (B3395972) (e.g., 9:1 v/v) |

| Visualization | UV light (254 nm) |

The Rf (retention factor) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes under standardized conditions.

Chromatographic Purity Assessment

Chromatographic purity assessment is essential to ensure that the compound meets the required quality standards. Both HPLC/UPLC and TLC can be utilized for this purpose. The goal is to separate and identify any impurities present in the sample.

Potential impurities in this compound could include:

Isomers: Other methoxy-dimethylbenzaldehyde isomers that may have been formed during synthesis.

Starting materials and reagents: Unreacted precursors from the synthesis.

Oxidation products: The corresponding carboxylic acid (4-Methoxy-2,3-dimethylbenzoic acid) can be formed upon oxidation of the aldehyde group.

Degradation products: Products formed under stress conditions such as heat, light, acid, or base.

Forced degradation studies are often performed to identify potential degradation products and to develop a stability-indicating analytical method. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidation) to intentionally induce degradation. The resulting degradation products are then analyzed by HPLC or UPLC to ensure that the analytical method can effectively separate them from the main compound.

The HPLC/UPLC method described in section 6.1 can be validated as a stability-indicating method. The method should be able to resolve the main peak of this compound from all potential impurities and degradation products. The purity is typically expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-2,3-dimethylbenzaldehyde in laboratory settings?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or condensation reactions. For example, condensation of substituted benzaldehydes with methylating agents under acidic conditions (e.g., acetic acid) yields the product. Purity (>97.0%) is achievable through column chromatography or recrystallization, as noted in commercial synthesis protocols . Ensure reaction monitoring via TLC or NMR to track intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions (e.g., methoxy and methyl groups). Refer to shifts in aromatic protons (δ 7.0–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .

- FTIR : Identify carbonyl (C=O) stretching at ~1680–1720 cm and methoxy C-O vibrations near 1250 cm .

- XRD : For crystalline samples, single-crystal X-ray diffraction resolves spatial arrangements, as demonstrated for structurally similar aldehydes .

Q. How should this compound be stored to ensure stability in research applications?

- Methodological Answer : Store in airtight containers at 0–6°C to prevent oxidation or degradation. Avoid exposure to light and moisture, as aldehydes are prone to photochemical reactions and hydrolysis .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- QSAR/QSPR : Use quantum chemistry calculations (e.g., DFT) to model electronic effects of substituents on aldehyde reactivity. Parameters like Hammett constants (σ) for methoxy/methyl groups can predict nucleophilic attack sites .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents for SNAr reactions) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies may arise from purity (>97% vs. lower grades), solvent polarity, or temperature. Systematically test solubility in DMSO, ethanol, and water under controlled conditions (25°C, 50°C). Cross-reference with HPLC purity assays to isolate solvent effects from impurity interference .

Q. How can the compound’s regioselectivity be exploited in multi-step syntheses (e.g., macrocyclic ligands or pharmaceuticals)?

- Methodological Answer :

- Schiff Base Formation : React with polyamines (e.g., ethylenediamine) under inert atmospheres to form imine linkages. Monitor pH (optimal ~4–6) to avoid aldehyde oxidation .

- Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to functionalize the aromatic ring. The methoxy group directs electrophilic substitution to ortho/para positions, enabling controlled derivatization .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks (ALARA principle).

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.

- Waste Management : Neutralize aldehyde waste with sodium bisulfite before disposal .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

- Analysis : Differences in deuterated solvents (e.g., DMSO-d vs. CDCl) or magnetic field strengths (300–500 MHz) alter chemical shifts. For consistency, report solvent/temperature conditions and calibrate using internal standards (e.g., TMS) .

Q. How do steric effects of methyl groups influence reaction kinetics compared to unmethylated analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.